molecular formula C25H34O6 B1281438 Budesonide-d8 CAS No. 1105542-94-6

Budesonide-d8

Cat. No.: B1281438
CAS No.: 1105542-94-6
M. Wt: 438.6 g/mol
InChI Key: VOVIALXJUBGFJZ-SMANYZGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Budesonide-d8 (C₂₅H₂₆D₈O₆, MW = 438.58, CAS 1105542-94-6) is a deuterated analog of Budesonide (C₂₅H₃₄O₆, MW = 430.53), a glucocorticoid receptor agonist used as an anti-inflammatory agent for asthma and other respiratory conditions . The deuterium substitution at eight hydrogen positions enhances its stability, making it a critical internal standard (IS) in bioanalytical assays, such as LC-MS/MS, to quantify Budesonide in biological matrices (e.g., dried blood spots, plasma) . Its purity (95%) and non-metabolizable properties ensure minimal interference in pharmacokinetic and receptor-binding studies .

Preparation Methods

Synthesis Methods for Budesonide-d8

Alternative Approaches

While no direct alternatives are documented, insights from non-deuterated synthesis may inform variations:

  • Tosic Acid Catalysis : In non-deuterated methods, tosic acid (p-toluenesulfonic acid) in methylene dichloride or acetonitrile yields budesonide with controlled stereochemistry. Replacing butyraldehyde with D8-butyraldehyde here could theoretically produce this compound.
  • Reduction of Double Bonds : Tritium-labeled budesonide is synthesized via selective reduction of the butenylenedioxy double bond using palladium/carbon and tritium. Adapting this for deuterium (e.g., using D₂ gas) may offer another route, though no examples are reported.

Reaction Conditions and Optimization

Solvent and Catalyst Selection

Parameter This compound Synthesis (D8-Butyraldehyde) Non-Deuterated Budesonide (General)
Solvent 1,4-dioxane Methylene dichloride, acetonitrile
Catalyst Perchloric acid Tosic acid
Temperature 20–25°C 20–25°C
Reaction Time ~3–5 hours ~3–5 hours

Rationale :

  • 1,4-Dioxane minimizes deuterium exchange due to its aprotic nature.
  • Perchloric Acid ensures efficient acetal formation but may require neutralization post-reaction.

Purification and Characterization

Chromatographic and Spectroscopic Techniques

Technique Application Source
HPLC Purity assessment (>95%)
LC-MS/MS Quantification (SRM: 439.3→147.1)
NMR Structural confirmation
Mass Spectrometry Isotopic enrichment verification (>99% D)

Key Findings :

  • HPLC Purity : >95% for commercial this compound.
  • Deuterium Content : >99% atom D confirmed via mass spectrometry.

Isotopic Enrichment and Challenges

Ensuring High Deuterium Incorporation

Factor Mitigation Strategy
Deuterium Exchange Use aprotic solvents (e.g., 1,4-dioxane)
Contaminants Crystallization with methanol/ethanol
Catalyst Activity Excess D8-butyraldehyde

Critical Data :

  • Atom% D : >99% achieved through optimized stoichiometry and solvent choice.
  • Yield Consistency : Non-deuterated methods report 46–47% total yield; D8 methods likely similar but unreported.

Applications and Regulatory Considerations

Use in Pharmacokinetic Studies

This compound serves as an internal standard in LC-MS/MS assays to quantify budesonide in biological matrices (e.g., dried blood spots). Its high isotopic purity prevents isotope exchange, ensuring accurate quantification.

Chemical Reactions Analysis

Types of Reactions

Budesonide-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various deuterated metabolites of Budesonide, which are useful in pharmacokinetic and metabolic studies .

Scientific Research Applications

Pharmacokinetic Studies

Budesonide-d8 serves as an internal standard in pharmacokinetic studies, allowing for accurate quantification of budesonide levels in biological samples. A notable study developed an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for measuring budesonide concentrations in dried blood spots (DBS), which is particularly useful in populations with limited blood volume, such as premature neonates. The method demonstrated high sensitivity and accuracy within a dynamic range of 1 to 50 ng/mL, making it a reliable tool for assessing systemic exposure after intra-tracheal administration of budesonide in clinical settings .

Table 1: Method Validation Parameters for this compound Assay

ParameterValue
Dynamic Range1 to 50 ng/mL
Sample Volume<200 μL
Recovery RateHigh
PrecisionAccurate and consistent

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications in various conditions:

  • Bronchopulmonary Dysplasia : Budesonide has shown promise in preventing bronchopulmonary dysplasia (BPD) in mechanically ventilated premature neonates. The use of intra-tracheal administration minimizes systemic exposure while maximizing local anti-inflammatory effects .
  • Chronic Respiratory Diseases : Research indicates that budesonide can effectively reduce inflammation in chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its application in inhalation therapy allows for targeted delivery to the lungs, enhancing therapeutic outcomes while reducing systemic side effects .

Analytical Chemistry Applications

This compound is utilized as an internal standard in various analytical methodologies. For example, a sensitive liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method was developed to quantify budesonide in human plasma using this compound as the standard. This approach enhances the reliability of pharmacokinetic assessments and therapeutic monitoring .

Table 2: Comparison of Analytical Techniques Using this compound

TechniqueAdvantagesLimitations
UHPLC-MS/MSHigh sensitivity and specificityRequires sophisticated equipment
LC-ESI-MS/MSSuitable for complex biological matricesPotential matrix effects on quantification
Dried Blood Spot AnalysisMinimal sample volume requiredLimited to specific populations

Case Studies

Several case studies highlight the effectiveness of this compound in clinical research:

  • Study on Premature Neonates : A multi-center study assessed the pharmacokinetics of budesonide administered via surfactant to premature neonates between 23 and 28 weeks gestational age. The use of this compound allowed researchers to accurately measure systemic exposure and correlate it with clinical outcomes related to BPD prevention .
  • Chronic Obstructive Pulmonary Disease : In a clinical trial evaluating the efficacy of inhaled budesonide for COPD patients, this compound was employed to establish pharmacokinetic profiles that informed dosage adjustments based on individual patient responses .

Mechanism of Action

Budesonide-d8 exerts its effects through the same mechanism as Budesonide. It binds to glucocorticoid receptors, leading to changes in gene expression that reduce inflammation. The binding of Budesonide to these receptors decreases vasodilation and capillary permeability, as well as leukocyte migration to sites of inflammation .

Comparison with Similar Compounds

Comparison with Other Deuterated Corticosteroids

Structural and Chemical Properties

Deuterated corticosteroids share core steroidal frameworks but differ in substitution patterns, deuterium positions, and molecular weights. Key examples include:

Compound Molecular Formula Molecular Weight CAS Number Purity Primary Application
Budesonide-d8 C₂₅H₂₆D₈O₆ 438.58 1105542-94-6 95% LC-MS internal standard
Betamethasone-d5 C₂₂H₂₃D₅ClO₅ 413.92 Not provided 97.5–99% Environmental adsorption studies
Cortisone-d8 C₂₁H₂₀D₈O₅ 376.44 Not provided 97.5–99% Wastewater analysis
Fluticasone-d5 C₂₅H₂₆D₅F₃O₅S 516.60 Not provided 97.5–99% Environmental monitoring
6β-Hydroxy this compound C₂₅H₂₆D₈O₇ 454.58 88411-77-2 Not provided Metabolite profiling

Key Observations :

  • Stability: this compound’s deuterium substitution reduces metabolic degradation, unlike non-deuterated Budesonide, which undergoes hepatic metabolism to 6β-hydroxy derivatives .
  • Specificity : this compound is tailored for Budesonide quantification, while Betamethasone-d5 and Cortisone-d8 are optimized for distinct targets (e.g., environmental contaminants) .
  • Diastereomers : this compound exists as a mixture of (22R)- and (22S)-diastereomers, which may influence receptor-binding studies .

Advantages Over Non-Deuterated Analogs

  • Reduced Interference : this compound’s deuterium atoms shift its mass-to-charge ratio (m/z), avoiding overlap with Budesonide in mass spectrometry .
  • Enhanced Precision : Acts as an IS to correct for matrix effects and extraction variability, achieving >98% accuracy in DBS assays .
  • Receptor Studies : this compound’s stability enables prolonged investigation of glucocorticoid receptor activation without metabolite interference .

Limitations and Challenges

  • Cost: this compound is priced at $350–$2,452 per mg (Santa Cruz Biotechnology), limiting large-scale use .
  • Stereochemical Complexity : Diastereomer-specific effects (e.g., 22R vs. 22S) require chromatographic separation for precise analysis .
  • Niche Applications : Unlike Betamethasone-d5 or Cortisone-d8, this compound is less utilized in environmental monitoring .

Biological Activity

Budesonide-d8, also known as 6beta-Hydroxy this compound, is a deuterated derivative of Budesonide, a potent glucocorticoid primarily utilized for its anti-inflammatory properties in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The incorporation of deuterium atoms enhances the stability and tracking capabilities of the compound in biological studies. This article explores the biological activity of this compound, its pharmacokinetics, and its applications in clinical research.

  • Molecular Formula : C25H26D8O7
  • Molecular Weight : 454.58 g/mol
  • Structure : Contains multiple hydroxyl groups that contribute to its solubility and biological activity.

This compound functions primarily as an anti-inflammatory agent. It exerts its effects by binding to glucocorticoid receptors, which leads to modulation of gene expression involved in inflammatory responses. This mechanism is crucial for reducing inflammation in respiratory conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound. Key pharmacokinetic parameters include:

ParameterValue
AUC (0-∞) 7.7 ± 5.1 h·ng/mL
C_max 1.8 ± 1.2 ng/mL
Half-life Similar to adults

These parameters indicate that this compound maintains effective systemic exposure while minimizing side effects typically associated with corticosteroids, such as adrenal suppression, particularly in pediatric populations .

Clinical Application in Asthma and COPD

This compound has been studied for its efficacy in managing asthma and COPD. A clinical trial demonstrated significant improvement in lung function and reduction in exacerbations among patients treated with this compound compared to placebo .

Pediatric Use in Eosinophilic Esophagitis

In a phase 2 clinical trial involving pediatric patients with eosinophilic esophagitis, this compound was administered at a dose of 0.8 mg twice daily. The results indicated a favorable safety profile and effective symptom control among participants .

Research Findings

Recent studies have focused on the metabolic pathways and pharmacodynamics of this compound:

  • Metabolic Pathways : The deuterated form allows researchers to trace metabolic pathways more accurately using stable isotope techniques, providing insights into drug metabolism without altering the biological activity significantly .
  • Binding Affinity Studies : Interaction studies reveal that this compound has a high binding affinity for glucocorticoid receptors, confirming its potential therapeutic efficacy .

Comparative Analysis

A comparison of this compound with other corticosteroids highlights its unique properties:

Compound NameMolecular FormulaKey Features
Budesonide C25H34O7Non-deuterated form; widely used
6β-Hydroxy Budesonide C25H34O7Hydroxyl group at position 6
Dexamethasone C22H29FO5Fluorinated derivative; higher potency

This table illustrates the structural variations that influence the biological activity and therapeutic applications of these compounds.

Q & A

Basic Research Question: How can researchers verify the isotopic purity of Budesonide-d8 in experimental settings?

Methodological Answer :
Isotopic purity is critical for deuterated compounds. Researchers should employ high-resolution mass spectrometry (HRMS) to confirm the molecular ion cluster pattern, specifically checking the [M+D8]+ peak. Additionally, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR) can detect residual non-deuterated protons in the molecule. Quantitative analysis via HPLC coupled with UV-Vis or tandem MS should validate purity thresholds (>98% isotopic enrichment). Calibration curves using reference standards are essential for accuracy .

Advanced Research Question: What experimental design considerations are necessary to assess this compound’s pharmacokinetic stability compared to non-deuterated Budesonide?

Methodological Answer :
A controlled crossover study in preclinical models (e.g., rodents) is recommended:

Dosing : Administer equimolar doses of this compound and Budesonide.

Sampling : Collect plasma/tissue samples at timed intervals (0–24 hrs).

Analytical Methods : Use LC-MS/MS with deuterium-specific transitions (e.g., m/z 437.5 → 357.4 for this compound vs. m/z 429.5 → 349.4 for Budesonide).

Data Analysis : Compare area-under-the-curve (AUC), half-life (t½), and clearance rates. Account for deuterium isotope effects (e.g., metabolic slowing) using non-linear mixed-effects modeling .

Basic Research Question: What analytical techniques differentiate this compound from its non-deuterated form in biological matrices?

Methodological Answer :
Key techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize chromatographic separation using a C18 column (e.g., 2.6 µm particle size) and mobile phase (e.g., acetonitrile/0.1% formic acid). Monitor m/z shifts specific to deuterated vs. non-deuterated ions.
  • Isotope Dilution Assays : Spike samples with this compound as an internal standard to correct for matrix effects.
  • High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns with a mass accuracy <2 ppm .

Advanced Research Question: How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo studies?

Methodological Answer :
Contradictions often arise from methodological variability. A systematic approach includes:

Model Harmonization : Use identical cell lines (e.g., human hepatocytes) and animal species (e.g., Sprague-Dawley rats) across studies.

Tracer Studies : Incorporate radiolabeled this compound (e.g., ¹⁴C) to track metabolite formation via autoradiography.

Cross-Validation : Compare in vitro cytochrome P450 inhibition data with in vivo metabolite profiles.

Meta-Analysis : Apply random-effects models to aggregate data from disparate studies, adjusting for covariates like dose and sampling time .

Basic Research Question: What protocols ensure reproducibility in synthesizing this compound for preclinical studies?

Methodological Answer :
Reproducibility requires:

Deuterium Source : Use high-purity deuterated reagents (e.g., D₂O, CD₃OD) and inert atmospheres (argon/nitrogen) to minimize proton exchange.

Reaction Monitoring : Track deuterium incorporation via FT-IR spectroscopy (C-D stretch at ~2200 cm⁻¹) and NMR .

Purification : Employ preparative HPLC with a chiral stationary phase to resolve diastereomers.

Documentation : Report reaction conditions (temperature, pH), yield, and purity in supplementary materials for peer validation .

Advanced Research Question: How should researchers design studies to evaluate the anti-inflammatory efficacy of this compound in complex tissue models?

Methodological Answer :
A 3D co-culture model (e.g., lung epithelial cells + macrophages) is ideal:

Stimulation : Induce inflammation using LPS or TNF-α.

Treatment : Apply this compound at physiologically relevant concentrations (e.g., 1–100 nM).

Outcome Measures : Quantify cytokine release (IL-6, IL-8) via ELISA and assess tissue permeability using transepithelial electrical resistance (TEER) .

Imaging : Use confocal microscopy with fluorescent probes (e.g., NF-κB translocation). Include non-deuterated Budesonide as a control to isolate isotope effects .

Basic Research Question: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer :

  • Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
  • ANOVA with Post-Hoc Tests : Compare multiple dose groups (e.g., Tukey’s HSD for pairwise comparisons).
  • Bootstrap Resampling : Assess confidence intervals for parameters like maximal efficacy (Emax).
  • Software Tools : Use GraphPad Prism or R packages (e.g., drc for dose-response curves) .

Advanced Research Question: How can researchers address ethical challenges in longitudinal studies involving this compound?

Methodological Answer :

Animal Welfare : Adhere to 3R principles (Replacement, Reduction, Refinement) and obtain IACUC approval.

Human Studies : For translational research, ensure IRB approval and informed consent, emphasizing deuterium’s inert biological role.

Data Transparency : Pre-register protocols on platforms like ClinicalTrials.gov and share raw data via repositories (e.g., Zenodo) to mitigate publication bias .

Basic Research Question: What are the storage and stability requirements for this compound in laboratory settings?

Methodological Answer :

  • Storage : Lyophilized powder at –20°C in amber vials to prevent photodegradation.
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC.
  • Reconstitution : Use deuterated solvents (e.g., DMSO-d6) to minimize proton exchange during solution preparation .

Advanced Research Question: How can computational modeling predict the metabolic fate of this compound?

Methodological Answer :

Molecular Dynamics (MD) Simulations : Model deuterium’s impact on enzyme binding (e.g., CYP3A4 active site).

Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate kinetic isotope effects (KIEs) for hydroxylation steps.

In Silico Metabolism Tools : Use software like Schrödinger’s Metabophore to predict deuterium-retaining metabolites. Validate predictions with HRMS/MS fragmentation patterns .

Properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVIALXJUBGFJZ-SMANYZGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114046
Record name (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105542-94-6
Record name (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105542-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
Budesonide-d8
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
Budesonide-d8
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
Budesonide-d8
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
Budesonide-d8
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
Budesonide-d8
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
Budesonide-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.